T-91825

Vue d'ensemble

Description

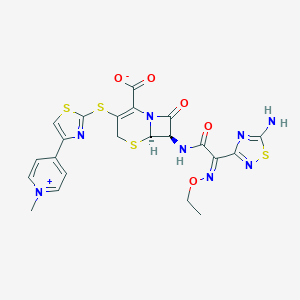

Ceftaroline is a cephalosporin that is the active metabolite of the prodrug ceftaroline fosamil. Used for the treatment of adults with acute bacterial skin and skin structure infections. It has a role as an antibacterial drug, an antimicrobial agent and a drug metabolite. It is a member of 1,3-thiazoles, a cephalosporin, an iminium betaine, an oxime O-ether and a member of thiadiazoles.

Applications De Recherche Scientifique

Activité antibactérienne contre le SARM

Il a été démontré que T-91825 possède une activité antibactérienne puissante in vitro et in vivo, en particulier contre le Staphylococcus aureus résistant à la méthicilline (SARM) . Il est actif contre les bactéries à Gram positif et à Gram négatif, offrant un spectre d'activité plus large que des médicaments comme la vancomycine et la linezolide, qui sont inactifs contre les bactéries à Gram négatif .

Traitement des infections respiratoires

Le composé a démontré son efficacité pour réduire le nombre de bactéries dans les poumons de souris dans des modèles expérimentaux de pneumonie causée par le SARM, suggérant son potentiel pour traiter les infections respiratoires chez l'homme .

Lutte contre la résistance aux antibiotiques

La capacité de this compound à surmonter les mécanismes de résistance, tels que les bêta-lactamases à spectre étendu (BLSE) et les bêta-lactamases AmpC, en fait un candidat prometteur pour répondre à la préoccupation croissante de la résistance aux antibiotiques .

Potentiel dans le traitement des infections cutanées

Compte tenu de son efficacité contre le SARM, this compound pourrait être utilisé dans le traitement des infections cutanées et des structures cutanées compliquées (ICSC), qui sont souvent causées par cette souche résistante de bactéries .

Utilisation dans la bactériémie et l'endocardite

L'activité bactéricide du composé suggère qu'il pourrait être efficace dans le traitement d'infections systémiques graves telles que la bactériémie et l'endocardite, qui nécessitent des agents capables de réduire rapidement la charge bactérienne .

Application dans les infections osseuses et articulaires

La capacité de this compound à agir contre le SARM indique également son utilisation potentielle dans les infections osseuses et articulaires, où le SARM est un agent pathogène causal courant .

Rôle dans la prophylaxie chirurgicale

This compound pourrait être exploré comme agent prophylactique dans les interventions chirurgicales, en particulier celles présentant un risque élevé de contamination par le SARM, pour prévenir les infections postopératoires

Mécanisme D'action

T-91825, also known as PPI-0903M, is a novel N-phosphono-type cephalosporin . It is the active form of TAK-599 and has shown promising results against both gram-positive and gram-negative bacteria .

Target of Action

The primary targets of this compound are the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall . This compound has a high affinity for PBP2a, which is associated with methicillin resistance .

Mode of Action

The antibacterial activity of this compound is similar to that of other β-lactams . It works by binding to PBPs and interfering with cell wall synthesis . Its high affinity for PBP2a makes it particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .

Biochemical Pathways

This compound affects the biochemical pathways involved in bacterial cell wall synthesis. By binding to PBPs, it inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption in the cell wall structure leads to cell lysis and death .

Pharmacokinetics

This compound exhibits linear pharmacokinetics . It has a serum half-life of 1.6 hours for a single dose and 2.7 hours following multiple doses . The drug has a volume of distribution similar to that of other parenteral cephalosporins . This compound has low protein binding and is excreted by the kidneys . Therefore, dose adjustments may be required in individuals with renal failure .

Result of Action

The result of this compound’s action is the effective killing of bacteria, including MRSA . In vitro studies have shown that this compound causes a more rapid and distinct decrease in viable cells of MRSA strains than other antibiotics like vancomycin and linezolid .

Analyse Biochimique

Biochemical Properties

T-91825 has been found to be active against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae . It interacts with penicillin-binding proteins (PBPs), inhibiting cell wall synthesis . This compound has a high affinity for PBP2a, which is associated with methicillin resistance .

Cellular Effects

This compound has shown significant effects on various types of cells. In a time-kill study, this compound showed a more rapid and distinct decrease of viable cells of two MRSA strains than did vancomycin and linezolid in vitro . This suggests that this compound can influence cell function by effectively reducing the population of harmful bacteria.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with PBPs. By binding to these proteins, this compound inhibits the synthesis of the bacterial cell wall, leading to cell death . This mechanism of action is similar to other cephalosporins but this compound has a unique advantage due to its high affinity for PBP2a, a protein associated with methicillin resistance .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been found to be stable and effective over extended periods, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro or in vivo studies, with this compound consistently demonstrating strong antibacterial activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with dosage. At a dose of 20 mg/kg, this compound significantly decreased bacterial counts in the lungs of mice in an experimental pneumonia model caused by MRSA . This suggests that this compound can be effective at relatively low doses, with higher doses potentially offering increased efficacy.

Transport and Distribution

As a water-soluble compound , it is likely to be distributed throughout the body via the bloodstream

Subcellular Localization

Given its mechanism of action, it is likely to be located in the periplasmic space of bacteria where it can interact with PBPs to inhibit cell wall synthesis

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N8O5S4/c1-3-35-27-13(16-26-21(23)39-28-16)17(31)25-14-18(32)30-15(20(33)34)12(9-36-19(14)30)38-22-24-11(8-37-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H3-,23,25,26,28,31,33,34)/b27-13-/t14-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFBRLNVZCCMSV-BIRGHMBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N8O5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172341 | |

| Record name | Ceftaroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189345-04-8 | |

| Record name | Pyridinium, 4-[2-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189345-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftaroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189345048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftaroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTAROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H36Z0FHR8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

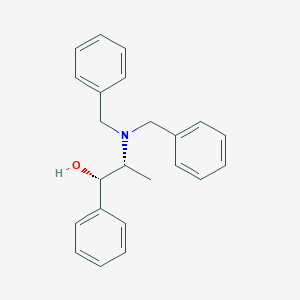

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B109652.png)

![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)

![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)